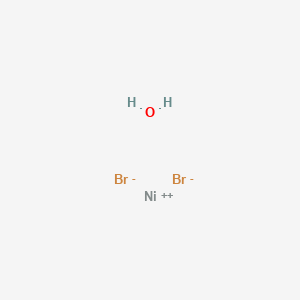
Nickel(II) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) bromide hydrate is an inorganic compound with the chemical formula NiBr₂·xH₂O, where x represents the number of water molecules associated with the compound. This compound is known for its yellow-brown crystalline appearance and its solubility in water and alcohol. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) bromide hydrate can be synthesized through several methods. One common method involves the reaction of nickel metal with bromine gas at elevated temperatures. Another approach is the reaction of nickel(II) oxide or nickel(II) carbonate with hydrobromic acid, followed by crystallization to obtain the hydrate form .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting nickel(II) chloride with sodium bromide in an aqueous solution. The resulting solution is then evaporated to yield the hydrated form of nickel(II) bromide .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) bromide hydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) bromide can be oxidized to form nickel(III) compounds under specific conditions.
Reduction: It can be reduced to nickel metal using strong reducing agents.
Substitution: Nickel(II) bromide can participate in substitution reactions, where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ammonia, phosphines, or other halides.
Major Products Formed:
Oxidation: Nickel(III) bromide or other nickel(III) complexes.
Reduction: Nickel metal.
Substitution: Various nickel-ligand complexes.
Scientific Research Applications
Nickel(II) bromide hydrate finds extensive use in scientific research due to its versatility:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylation processes.
Industry: It is employed in the production of nickel-based catalysts and in electroplating processes.
Mechanism of Action
The mechanism of action of nickel(II) bromide hydrate involves its ability to form complexes by coordinating with bromine atoms and water molecules, a process known as chelation. Through chelation, this compound can bind to other molecules, resulting in the formation of stable complexes. These complexes serve as catalysts for reactions or function as analytical reagents, enhancing their scientific utility .
Comparison with Similar Compounds
Nickel(II) bromide hydrate can be compared with other nickel halides, such as:
Nickel(II) chloride (NiCl₂): Similar in structure and reactivity but with chloride ions instead of bromide.
Nickel(II) iodide (NiI₂): Contains iodide ions, which can lead to different reactivity and applications.
Nickel(II) fluoride (NiF₂): Features fluoride ions, resulting in distinct chemical properties and uses.
Uniqueness: this compound is unique due to its specific reactivity with bromide ions, which can influence its catalytic properties and its ability to form stable complexes with various ligands .
Properties
CAS No. |
313223-18-6 |
|---|---|
Molecular Formula |
Br2H2NiO |
Molecular Weight |
236.52 g/mol |
IUPAC Name |
nickel(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI Key |
LQJMXNQEJAVYNB-UHFFFAOYSA-L |
Canonical SMILES |
O.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


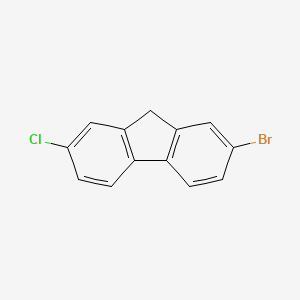
![N-(3-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12502696.png)
![N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502704.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)
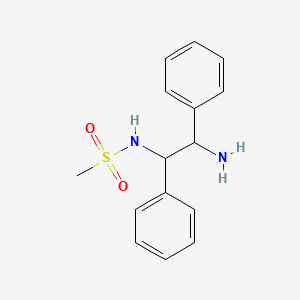
![1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide](/img/structure/B12502724.png)

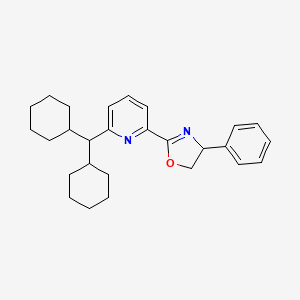
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)
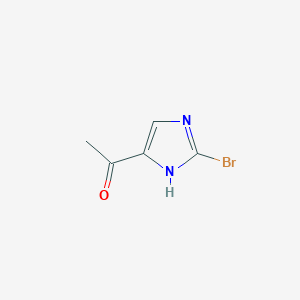
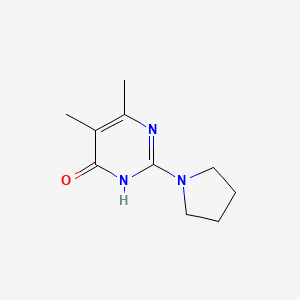
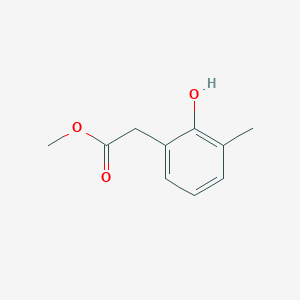
![1-methyl-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B12502779.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12502784.png)
